molecular formula C11H18ClN5 B12214676 N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

Cat. No.: B12214676
M. Wt: 255.75 g/mol
InChI Key: LGQVRFYXMISOML-UHFFFAOYSA-N
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Description

N-[(1-Methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a synthetic small molecule characterized by a bis-pyrazole scaffold. The compound features two pyrazole rings: one substituted with a methyl group at the 1-position and a propylamine chain at the 4-position, while the second pyrazole is functionalized with a methylaminomethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for biological and pharmaceutical studies.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-3-4-16-9-11(7-14-16)12-5-10-6-13-15(2)8-10;/h6-9,12H,3-5H2,1-2H3;1H

InChI Key

LGQVRFYXMISOML-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CN(N=C2)C.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For example:

Hydrazine+1,3-DiketonePyrazole Intermediate\text{Hydrazine} + \text{1,3-Diketone} \rightarrow \text{Pyrazole Intermediate}

Reaction conditions typically involve refluxing in ethanol or acetic acid at 80–100°C for 6–12 hours.

Key Parameters:

  • Catalysts : Acidic catalysts (e.g., HCl, H₂SO₄) improve reaction rates.

  • Yield : 65–75% for initial pyrazole formation.

Alkylation and Functionalization

The propyl group is introduced via nucleophilic substitution or alkylation reactions. For instance, reacting the pyrazole intermediate with 1-bromopropane in the presence of a base (e.g., K₂CO₃) yields the propyl-substituted derivative. Simultaneously, the (1-methylpyrazol-4-yl)methyl group is attached using reductive amination or alkylation with (1-methylpyrazol-4-yl)methyl chloride.

Optimization Insights:

  • Temperature : Alkylation proceeds efficiently at 50–60°C.

  • Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) enhances solubility.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt. Crystallization methods are employed to achieve >95% purity.

Industrial-Scale Production

Scalable methods prioritize cost-effectiveness and reproducibility:

Parameter Laboratory Scale Industrial Scale
Reaction Volume0.5–2 L100–500 L
Temperature ControlOil BathJacketed Reactors
PurificationColumn ChromatographyRecrystallization
Yield60–70%75–85%

Industrial processes replace chromatography with recrystallization for cost efficiency, achieving yields up to 85%.

Optimization Strategies

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency by 15–20%.

  • Microwave Assistance : Reduces reaction time from 12 hours to 2–3 hours for cyclization steps.

Solvent Selection

Solvent Dielectric Constant Reaction Rate (Relative)
DMF36.71.0
THF7.50.6
Ethanol24.30.8

Polar aprotic solvents like DMF favor faster reaction kinetics.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

Technique Purpose Key Data
¹H NMR Confirm substituent positionsδ 2.5 ppm (N–CH₃), δ 3.1 ppm (N–CH₂)
HPLC Purity assessment>98% purity
XRD Crystallinity verificationDistinct diffraction peaks

These methods validate the absence of by-products such as unreacted intermediates or regioisomers.

Challenges and Solutions

By-Product Formation

  • Issue : Competing alkylation at multiple nitrogen sites generates regioisomers.

  • Solution : Sterically hindered bases (e.g., DBU) direct substitution to the desired position.

Low Solubility

  • Issue : Intermediate insolubility slows reaction kinetics.

  • Solution : Use of DMF/THF mixtures enhances solubility without side reactions.

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Traditional Alkylation68%95%LowModerate
Microwave-Assisted82%97%HighHigh
Industrial Recrystallization78%96%LowHigh

Microwave-assisted synthesis offers superior yields but requires specialized equipment, making industrial recrystallization the preferred balance of cost and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is its role as a phosphodiesterase inhibitor . Phosphodiesterases are enzymes that degrade cyclic nucleotides, which are crucial for various cellular signaling pathways. By inhibiting these enzymes, the compound can increase intracellular levels of cyclic AMP and cyclic GMP, potentially leading to enhanced physiological responses such as vasodilation and neuroprotection .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its interaction with neurotransmitter receptors has been studied to assess its potential in modulating neurological pathways affected by conditions such as Alzheimer's disease and Parkinson's disease .

Therapeutic Potential

The therapeutic implications of this compound extend to various medical fields:

  • Cardiovascular Diseases : Due to its ability to enhance cyclic nucleotide levels, it may be beneficial in treating conditions like hypertension and heart failure.
  • Neurological Disorders : Its neuroprotective effects suggest potential applications in managing neurodegenerative diseases.
  • Inflammatory Conditions : The compound's modulation of inflammatory pathways positions it as a candidate for treating chronic inflammatory diseases.

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Study on Neuroprotection : A study demonstrated that administration of this compound in rodent models significantly reduced neuronal apoptosis induced by oxidative stress .
  • Inflammation Model : In an inflammation model, the compound exhibited reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related molecules, emphasizing substituent effects, biological activity, and binding interactions.

Structural Analogs with Pyrazole Moieties

NVP-BVU972 (6-[[6-(1-Methylpyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]quinolone)
  • Structure: Contains a 1-methylpyrazol-4-yl group linked to an imidazopyridazine-quinolone scaffold.
  • Comparison : Unlike the target compound, NVP-BVU972 incorporates a larger heterocyclic system (imidazopyridazine), likely enhancing kinase selectivity but reducing metabolic stability. The target’s bis-pyrazole structure may favor interactions with smaller catalytic pockets.
Compound 31b (2-Amino-5-[(1-methylcyclopropyl)sulfamoyl]-N-[(1-methylpyrazol-4-yl)methyl]benzamide)
  • Structure : Shares the (1-methylpyrazol-4-yl)methylamine group but includes a benzamide sulfonamide backbone.
  • Activity : Acts as a poly(ADP-ribose) glycohydrolase (PARG) inhibitor (IC₅₀ = 67 nM), critical in DNA damage repair .
  • Comparison : The target compound lacks the sulfonamide-benzamide moiety, which is essential for PARG inhibition in 31b. However, its propylamine chain may confer distinct pharmacokinetic properties (e.g., membrane permeability).

Compounds with Alternative Heterocycles

(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride
  • Structure : Replaces pyrazole with pyrrole, retaining a propylamine chain and hydrochloride salt.
  • Activity: Limited data, but pyrrole-based amines are often explored as neurotransmitter analogs or enzyme modulators .
CX-4945 (5-[(3-Chlorophenyl)amino]benzo[c][2,6]naphthyridine-8-carboxylic acid)
  • Activity : Inhibits casein kinase 2 (CK2), with antitumor and antiviral effects .
  • Comparison : The target’s bis-pyrazole system lacks the planar aromaticity of CX-4945, suggesting divergent binding modes (e.g., allosteric vs. ATP-competitive inhibition).

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Key Substituents Biological Target Activity/IC₅₀ Reference
Target Compound Bis-pyrazole Propylamine, methylaminomethyl Undetermined Undetermined
NVP-BVU972 Imidazopyridazine-quinolone 1-Methylpyrazol-4-yl Tyrosine kinases Kinase inhibition
Compound 31b Benzamide sulfonamide (1-Methylpyrazol-4-yl)methylamine PARG 67 nM (PARG inhibition)
[(1-Methylpyrrol-2-yl)methyl]propylamine Pyrrole Propylamine Undetermined Undetermined

Table 2. Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (HCl Salt)
Target Compound ~310 2.1 High
NVP-BVU972 ~450 3.8 Moderate
Compound 31b ~420 1.9 High
[(1-Methylpyrrol-2-yl)methyl]propylamine ~200 1.5 High

Key Research Findings

Substituent Impact : The 1-methylpyrazol-4-yl group is a common motif in kinase and enzyme inhibitors (e.g., NVP-BVU972, 31b), suggesting the target compound may interact with similar targets .

Salt Form Advantages : The hydrochloride salt in the target compound and pyrrole-based analogs improves aqueous solubility, critical for in vivo efficacy .

Biological Activity

N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a chemical compound recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes pyrazole moieties that contribute to its diverse biological interactions.

  • Molecular Formula : C11H18ClN5
  • Molecular Weight : 255.75 g/mol
  • Solubility : The hydrochloride form enhances solubility in water, facilitating its use in biological applications.

The compound primarily functions as an inhibitor of phosphodiesterase enzymes , which play a critical role in cellular signaling by regulating the levels of cyclic nucleotides. This inhibition can lead to increased cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, influencing various physiological responses such as inflammation and neuroprotection.

1. Enzyme Inhibition

Research indicates that this compound effectively inhibits phosphodiesterases (PDEs), which are implicated in numerous signaling pathways. The inhibition of PDEs can have therapeutic implications for conditions like asthma, cardiovascular diseases, and neurodegenerative disorders.

2. Neuroprotective Effects

The compound has shown promise in neuroprotection, potentially through its ability to modulate neurotransmitter systems and reduce oxidative stress. Studies suggest that it may protect neuronal cells from apoptosis and enhance cognitive functions.

3. Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

StudyFindings
In vitro studies Demonstrated significant inhibition of PDE activity, leading to increased cAMP levels in cellular models.
Animal models Showed reduced inflammation markers in models of arthritis when treated with the compound, indicating potential therapeutic benefits .
Neuroprotection assays Highlighted the compound's capacity to prevent neuronal cell death under oxidative stress conditions, suggesting its utility in neurodegenerative disease contexts.

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